4-chloro-N-cyclopropylbutanamide
Description
Properties
Molecular Formula |
C7H12ClNO |
|---|---|
Molecular Weight |
161.63 g/mol |
IUPAC Name |
4-chloro-N-cyclopropylbutanamide |
InChI |
InChI=1S/C7H12ClNO/c8-5-1-2-7(10)9-6-3-4-6/h6H,1-5H2,(H,9,10) |
InChI Key |
HBJZQNQWASIYFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)CCCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-cyclopropylbutanamide can be achieved through several methods. One common approach involves the reaction of 4-chlorobutyryl chloride with cyclopropylamine. The reaction is typically carried out in an inert solvent such as dichloromethane or toluene, under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-cyclopropylbutanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The amide group can be oxidized to a nitrile using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA) or sodium hydride (NaH).
Reduction: Reducing agents like LiAlH4 or NaBH4 in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like KMnO4 or CrO3 in acidic or basic conditions.
Major Products Formed
Substitution: Formation of N-cyclopropylbutanamide derivatives with different substituents replacing the chlorine atom.
Reduction: Formation of 4-chloro-N-cyclopropylbutanol.
Oxidation: Formation of 4-chloro-N-cyclopropylbutanenitrile.
Scientific Research Applications
4-chloro-N-cyclopropylbutanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-cyclopropylbutanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropyl group can enhance the compound’s binding affinity and specificity, while the chlorine atom can influence its reactivity and stability. Detailed studies on its molecular targets and pathways are necessary to fully understand its effects.
Comparison with Similar Compounds
4-chloro-N-cyclopropylbutanamide can be compared with other similar compounds such as:
4-chlorobutanamide: Lacks the cyclopropyl group, which may result in different reactivity and biological activity.
N-cyclopropylbutanamide: Lacks the chlorine atom, which can affect its chemical properties and interactions.
4-chloro-N-methylbutanamide: Contains a methyl group instead of a cyclopropyl group, leading to variations in its physical and chemical characteristics.
The presence of both the chlorine atom and the cyclopropyl group in this compound makes it unique, offering a combination of properties that can be advantageous in specific applications.
Biological Activity
4-Chloro-N-cyclopropylbutanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 155.61 g/mol. Its structure includes a chloro substituent on a butanamide backbone, which is significant for its biological interactions.
This compound exhibits its biological activity through several mechanisms:
- Enzyme Interaction: The compound may inhibit specific enzymes involved in cellular processes, affecting pathways related to cell growth and apoptosis.
- Receptor Modulation: It interacts with various receptors that play roles in cancer cell proliferation and immune response, potentially leading to apoptosis in malignant cells.
Anticancer Properties
Research indicates that this compound shows promise as an anticancer agent. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines:
- Efficacy in Cancer Cell Lines: The compound has been tested against multiple cancer types, showing significant cytotoxic effects. For example, it was effective in reducing cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines.
Antimicrobial Activity
The compound also exhibits antimicrobial properties against certain bacterial strains. Preliminary studies suggest it may inhibit the growth of Gram-positive bacteria, although further research is necessary to establish its full spectrum of activity.
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds reveals differences in biological activity:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Chloro-N-(phenyl)propanamide | Contains a phenyl group; lacks cyclopropyl | Moderate antimicrobial activity |
| N-Cyclopropyl-3-fluoro-5-benzamide | Contains cyclopropyl; fluorine substituent | Potential anti-cancer activity |
| 2-Chloro-N-(cyclohexyl)benzamide | Cyclohexane instead of cyclopropane | Varies; less studied |
The unique combination of the cyclopropyl group and chloro substituent in this compound enhances its efficacy compared to these analogs.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of derivatives related to this compound. Notable findings include:
- Synthesis of Derivatives: Derivatives have been synthesized to explore their potential as selective inhibitors for various targets, including h-NTPDases involved in cancer progression .
- In Vitro Efficacy: A derivative exhibited an IC50 value of 2.88 ± 0.13 μM against h-NTPDase1, indicating strong inhibitory potential that could be leveraged for therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
